Dasatinib-d4

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Dasatinib-d4 is the definitive SIL internal standard for dasatinib bioanalysis. The +4 Da mass shift enables unequivocal MS resolution from the analyte while maintaining identical chromatographic behavior and extraction recovery—eliminating the quantification errors inherent to non-deuterated or structural analog IS. Supplied with full regulatory-compliant characterization data, it is purpose-built for ANDA submissions, method validation (AMV), QC workflows, and therapeutic drug monitoring. Achieve intra-/inter-assay precision ≤5.3% and accuracy within ±9.0% using this isotopically pure standard.

Molecular Formula C22H26ClN7O2S
Molecular Weight 492.0 g/mol
Cat. No. B15557074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib-d4
Molecular FormulaC22H26ClN7O2S
Molecular Weight492.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i10D2,11D2
InChIKeyZBNZXTGUTAYRHI-MKQHWYKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dasatinib-d4 (BMS-354825-d4): Deuterated Internal Standard for Precise Quantification of the Tyrosine Kinase Inhibitor Dasatinib


Dasatinib-d4 (BMS-354825-d4, CAS 1160297-08-4) is a stable isotope-labeled analog of the ATP-competitive, dual Src/Bcr-Abl tyrosine kinase inhibitor dasatinib, wherein four hydrogen atoms are substituted with deuterium (d4) . It is a small-molecule internal standard (IS) intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . The compound is supplied with detailed characterization data compliant with regulatory guidelines [1], ensuring its suitability for analytical method development, method validation (AMV), quality control (QC), and abbreviated new drug application (ANDA) submissions .

Why Dasatinib-d4 is Not Interchangeable with Unlabeled Dasatinib or Other Internal Standards in Regulated Bioanalysis


In LC-MS/MS quantification, the use of an internal standard is mandatory to correct for variability in sample preparation, ionization efficiency, and instrument drift [1]. Unlabeled dasatinib cannot serve as an internal standard because it co-elutes with the analyte and cannot be distinguished by mass, leading to inaccurate quantitation. Structurally related but non-deuterated internal standards often exhibit different extraction recovery and matrix effects, introducing significant bias [2]. Dasatinib-d4, as a stable isotope-labeled (SIL) analog, is chemically nearly identical to dasatinib but possesses a distinct mass shift (+4 Da), enabling precise differentiation and accurate quantification in complex biological matrices . Its use is mandated in validated bioanalytical methods for dasatinib in therapeutic drug monitoring and pharmacokinetic studies to meet regulatory acceptance criteria for accuracy and precision [3].

Quantitative Differentiation of Dasatinib-d4 for Scientific Procurement: A Comparative Evidence Guide


Dasatinib-d4 vs. Dasatinib-d8: Isotopic Purity and Mass Shift for Optimized LC-MS/MS Quantitation

Dasatinib-d4 provides a +4 Da mass shift from the unlabeled analyte (dasatinib), while dasatinib-d8 provides a +8 Da shift . The optimal mass shift for a SIL internal standard is typically 3-5 Da to minimize isotopic cross-talk and to avoid potential co-elution with other metabolites or endogenous compounds [1]. Dasatinib-d4's mass shift falls within this ideal range, whereas dasatinib-d8 may be more prone to isotopic interference in complex matrices [2].

Bioanalysis LC-MS/MS Therapeutic Drug Monitoring

Dasatinib-d4 Regulatory Compliance: Suitability for ANDA and QC Applications

Dasatinib-d4 is supplied with comprehensive characterization data in accordance with regulatory guidelines, including detailed certificates of analysis (CoA) [1]. This documentation supports its use in abbreviated new drug applications (ANDA) and quality control (QC) for commercial dasatinib production . In contrast, research-grade unlabeled dasatinib or generic internal standards often lack this level of regulatory documentation and traceability [2].

Regulatory Science Quality Control ANDA

Dasatinib-d4 vs. Non-Deuterated Internal Standards: Reduction of Matrix Effects in LC-MS/MS

The use of stable isotope-labeled (SIL) internal standards like dasatinib-d4 has been shown to significantly reduce matrix effects compared to structurally related but non-deuterated internal standards [1]. In a study quantifying nine tyrosine kinase inhibitors, the mean relative extraction recovery using SIL internal standards ranged from 90.3% to 106.5%, demonstrating high accuracy and precision [2]. In contrast, methods using non-SIL internal standards can exhibit matrix effects that lead to inaccurate quantitation [3].

Bioanalysis Matrix Effects LC-MS/MS

Dasatinib-d4 in Isotope Dilution Mass Spectrometry (IDMS): High-Throughput TDM with Validated Accuracy

Isotope dilution direct injection mass spectrometry methods using deuterated internal standards like dasatinib-d4 have been validated for high-throughput therapeutic drug monitoring (TDM) of tyrosine kinase inhibitors in plasma [1]. A validated method for dasatinib using a SIL internal standard achieved imprecisions below 6.9% and accuracy between 99.0% and 107.9% across quality control samples [2]. These performance metrics are critical for clinical application where precise dosing is required.

Therapeutic Drug Monitoring Isotope Dilution High-Throughput

Dasatinib-d4 Purity Specification: 97.54% Chemical Purity Ensures Reliable Quantitation

Dasatinib-d4 is supplied with a certified purity of 97.54% . This high purity ensures that the internal standard does not introduce significant impurities that could interfere with analyte detection or quantitation. In contrast, research-grade dasatinib or other non-certified internal standards may have lower or unspecified purity, leading to potential bias in analytical methods [1].

Reference Standard Purity QC

Optimal Procurement and Application Scenarios for Dasatinib-d4 in Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Method Development for Dasatinib Quantitation in Human Plasma for Pharmacokinetic Studies

Dasatinib-d4 is the ideal internal standard for developing and validating LC-MS/MS assays for dasatinib in plasma or serum. Its use corrects for matrix effects and ionization variability, enabling the achievement of intra- and inter-assay precision within 5.3% and accuracy within ±9.0% of nominal values, as demonstrated in validated methods [1].

Therapeutic Drug Monitoring (TDM) of Dasatinib in Cancer Patients

In clinical laboratories performing TDM of dasatinib, the use of a SIL internal standard like dasatinib-d4 is essential to meet the high precision and accuracy requirements for guiding dose adjustments. Isotope dilution methods using such standards have been validated for high-throughput TDM with imprecisions below 6.9% [2].

Regulatory Compliance and ANDA Submissions for Generic Dasatinib

Dasatinib-d4 is supplied with regulatory-compliant documentation [3], making it suitable for use in analytical method validation (AMV) and quality control (QC) applications for abbreviated new drug applications (ANDA) or commercial production of dasatinib .

Stability Studies and Forced Degradation Analysis of Dasatinib Formulations

The use of dasatinib-d4 as an internal standard ensures accurate quantification of dasatinib in stability-indicating assays, even in the presence of degradation products, as the SIL internal standard is not subject to the same degradation pathways and provides a consistent reference for quantitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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